Computationally Predicted DNA-PK Inhibition Versus 4-Substituted Anti-Platelet Analogs
DrugMapper computational target prediction assigns this compound specifically to DNA-dependent protein kinase (DNA-PK, PRKDC gene product) as a primary target, with associated investigational status in glioblastoma, squamous cell carcinoma, and prostate cancer [1]. In contrast, 4-substituted 5,6-dihydrobenzo[h]quinazoline derivatives synthesized by Hirota et al. demonstrated anti-platelet aggregation activity as their primary pharmacological profile, with no reported DNA-PK interaction [2]. This predicted target divergence indicates that the 2-position substitution pattern is a critical determinant of kinase specificity.
| Evidence Dimension | Predicted primary pharmacological target |
|---|---|
| Target Compound Data | DNA-dependent protein kinase (DNA-PK), predicted inhibitor; investigational status in multiple cancer types [1] |
| Comparator Or Baseline | 4-substituted 5,6-dihydrobenzo[h]quinazolines: anti-platelet aggregation (no DNA-PK activity reported) |
| Quantified Difference | Qualitative target divergence: DNA-PK vs. platelet aggregation pathway. No IC50 data available for direct comparison. |
| Conditions | Computational prediction (DrugMapper; target deconvolution algorithm). Biological validation status unconfirmed in published literature. |
Why This Matters
This suggests that procurement for DNA-PK-focused research is justified; using a 4-substituted analog would lead to an entirely different biological readout.
- [1] DrugMapper. Investigational compound report for N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide. Institute for Molecular Medicine Finland (FIMM), University of Helsinki. ID: 306979-39-5. Available at: https://idaapm.helsinki.fi View Source
- [2] Hirota T, Sasaki K, Ohtomo H, Uehara A, Nakayama T. Polycyclic N-hetero compounds. XXXI. Synthesis and anti-platelet aggregation activity of 4-substituted 5,6-dihydrobenzo[h]quinazolines. Heterocycles. 1990. View Source
